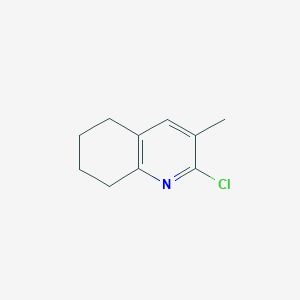
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with the molecular formula C10H12ClN It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with 2-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline can undergo nucleophilic substitution reactions. Common reagents for these reactions include or .
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives. Oxidizing agents such as or are typically used.
Reduction Reactions: The reduction of the compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents like or are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline and its oxidized derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the nitrogen atom can act as a nucleophile in various reactions. The compound can also interact with biological receptors, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methyl-5,6,7,8-tetrahydroquinoline
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydroquinoline
Uniqueness
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of the chloro group, which imparts distinct chemical reactivity compared to its analogs The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-chloro-3-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h6H,2-5H2,1H3 |
InChI Key |
YEPZNCYOYNBAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


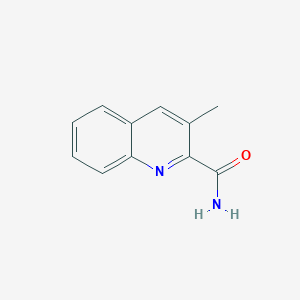
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
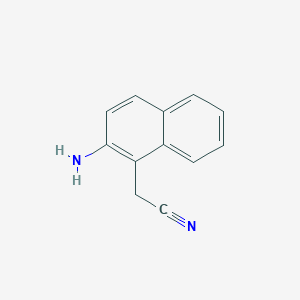
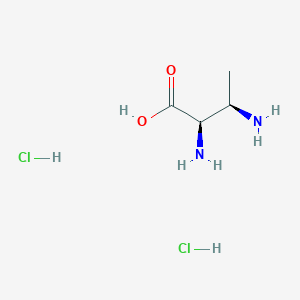
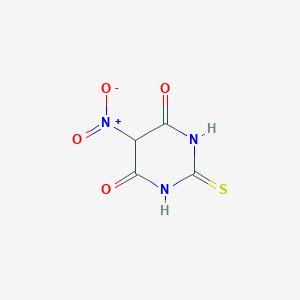

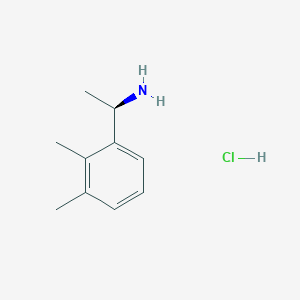

![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
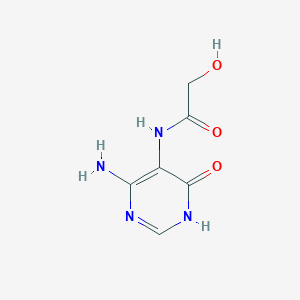
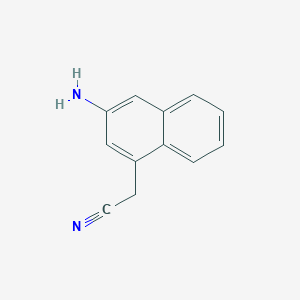

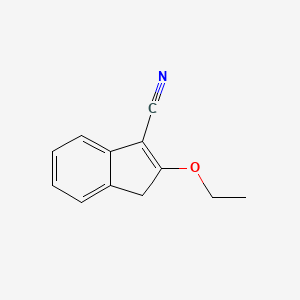
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)
